molecular formula C24H27NO7 B1247092 Fleephilone

Fleephilone

Cat. No. B1247092
M. Wt: 441.5 g/mol
InChI Key: UOPRBHLVKJBASE-XVSBCJMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fleephilone is a organic heterotetracyclic compound isolated from the fermentation broth of Trichoderma harzianum and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an organic heterotetracyclic compound, a beta-diketone, an organonitrogen heterocyclic compound, an enone, a cyclic ether, a carboxylic ester and a secondary alcohol. It derives from a 3-hydroxybutyric acid.

Scientific Research Applications

HIV REV/RRE Binding Inhibition

Fleephilone, a novel fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the binding of the HIV REV protein to REV responsive element (RRE) RNA. In studies, fleephilone demonstrated an inhibitory effect with an IC50 value of 7.6 µM. However, it did not protect CEM-SS cells from acute HIV infection at concentrations up to 200 µg/ml and showed no cytotoxicity against murine tumor cell line M-109 (Qian-Cutrone et al., 1996).

properties

Product Name

Fleephilone

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

[(12S,13R,16R)-12-hydroxy-5-methyl-4,6-dioxo-15-[(1E,3E)-penta-1,3-dienyl]-14-oxa-9-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,7-trien-5-yl] 3-hydroxybutanoate

InChI

InChI=1S/C24H27NO7/c1-4-5-6-7-17-20-14-11-18(28)24(3,32-19(29)10-13(2)26)23(30)15(14)12-25-9-8-16(27)22(31-17)21(20)25/h4-7,11-13,16,21-22,26-27H,8-10H2,1-3H3/b5-4+,7-6+/t13?,16-,21+,22-,24?/m0/s1

InChI Key

UOPRBHLVKJBASE-XVSBCJMYSA-N

Isomeric SMILES

C/C=C/C=C/C1=C2[C@@H]3[C@@H](O1)[C@H](CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O

Canonical SMILES

CC=CC=CC1=C2C3C(O1)C(CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O

synonyms

fleephilone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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